2,3-Dimethyltetralin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyltetralin can be synthesized through the cyclization of 5-phenyl-hex-1- or -2-ene using a solid cyclization catalyst. The catalyst typically comprises an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite. The reaction is conducted at elevated temperatures and pressures to maintain the feedstock in the liquid phase .
Industrial Production Methods: Industrial production of this compound involves similar cyclization processes, often optimized for large-scale production. The use of Y-zeolite catalysts ensures high selectivity and yield of the desired dimethyltetralin isomers.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyltetralin undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding naphthalene derivatives.
Reduction: Hydrogenation reactions can further reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Produces naphthalene derivatives.
Reduction: Produces more saturated hydrocarbons.
Substitution: Produces various substituted tetralin derivatives.
Scientific Research Applications
2,3-Dimethyltetralin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyltetralin involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with cellular receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A parent compound of 2,3-Dimethyltetralin, used as a hydrogen-donor solvent.
1,5-Dimethyltetralin: Another dimethyl derivative of tetralin with different methyl group positions.
2,6-Dimethyltetralin: Similar to this compound but with methyl groups at the 2 and 6 positions.
Uniqueness: this compound is unique due to its specific methyl group positions, which influence its chemical reactivity and physical properties. This positional isomerism can lead to different biological activities and applications compared to other dimethyltetralin isomers.
Properties
CAS No. |
21564-92-1 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
NJOXXZPRVMTBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2CC1C |
Origin of Product |
United States |
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